1-Bromo-6-azaspiro[2.5]octane hydrochloride
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Overview
Description
1-Bromo-6-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C7H13BrClN . It is a solid substance and has a molecular weight of 226.54.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12BrN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 226.54. More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Structure Analysis
1-Bromo-6-azaspiro[2.5]octane hydrochloride has been utilized in various synthetic pathways to create novel chemical structures. For instance, Wipf, Stephenson, and Walczak (2004) described its use in the diversity-oriented synthesis of azaspirocycles, where it served as a building block for creating heterocyclic compounds like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are significant for drug discovery due to their potential as functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).
Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. Their work provided insight into the relative configuration and preferred conformations of these compounds, which is crucial for understanding their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).
Advanced Material Synthesis
This compound has also been used in the synthesis of advanced materials. Chafiq et al. (2020) explored its derivatives for mild steel protection in HCl. They found that certain compounds, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, showed effective inhibition properties, making them potential candidates for corrosion inhibition in acidic solutions (Chafiq et al., 2020).
Pharmaceutical Research
In the pharmaceutical sector, the derivatives of this compound have been investigated for their potential in drug discovery. Yao et al. (2007) described the design and synthesis of a novel class of N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, which were identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds demonstrated efficacy in reducing tumor size and potentiating the effects of trastuzumab in vivo in a HER-2 overexpressing cancer murine xenograft model (Yao et al., 2007).
Safety and Hazards
This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .
Properties
IUPAC Name |
2-bromo-6-azaspiro[2.5]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDYIXSFQVRFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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